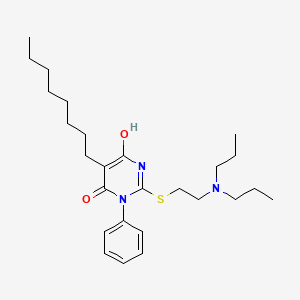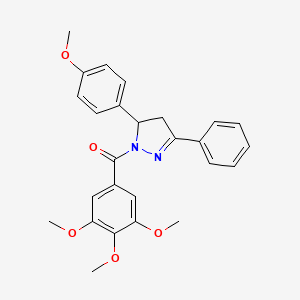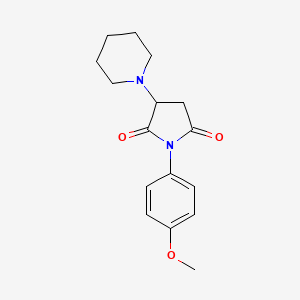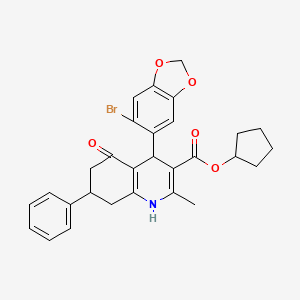![molecular formula C28H28N4O B11683540 N'-[(Z)-anthracen-9-ylmethylidene]-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B11683540.png)
N'-[(Z)-anthracen-9-ylmethylidene]-2-(4-benzylpiperazin-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of an anthracene moiety, a benzylpiperazine group, and an aceto-hydrazide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-(4-benzylpiperazin-1-yl)aceto-hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final product is purified by recrystallization from a suitable solvent mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to alterations in their structure and function. This binding can result in the inhibition of key enzymes and signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
- 2-(Anthracen-9-yl)benzothiazole
- Anthracene-oxadiazole derivatives
Uniqueness
N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE is unique due to its combination of an anthracene moiety with a benzylpiperazine group and an aceto-hydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C28H28N4O |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-benzylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C28H28N4O/c33-28(21-32-16-14-31(15-17-32)20-22-8-2-1-3-9-22)30-29-19-27-25-12-6-4-10-23(25)18-24-11-5-7-13-26(24)27/h1-13,18-19H,14-17,20-21H2,(H,30,33)/b29-19- |
Clave InChI |
ACNWGXOTSPYQLU-CEUNXORHSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=C4C=CC=CC4=CC5=CC=CC=C53 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683475.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11683483.png)
![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11683486.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11683503.png)
![4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11683507.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide](/img/structure/B11683517.png)

![Ethyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11683522.png)
![2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11683526.png)
![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11683527.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11683532.png)

